molecular formula C19H17NOS B583398 Tolnaftate-d7

Tolnaftate-d7

Cat. No.: B583398
M. Wt: 314.5 g/mol
InChI Key: FUSNMLFNXJSCDI-BTSZWIDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolnaftate-d7 is an internal standard for the quantification of tolnaftate . It is a thiocarbamate antifungal agent that is active against clinical isolates of various dermatophytes . It is used in biochemical research .


Synthesis Analysis

A stability-indicating High Performance Liquid Chromatography-Photo Diode Array (HPLC-PDA) method was developed and validated for the estimation of tolnaftate in the presence of its forced degradation products . The method employed SunQSil C18 column as stationary phase and acetonitrile:water as mobile phase .


Molecular Structure Analysis

The molecular formula of this compound is C19H10D7NOS . The average mass is 314.453 Da and the mono-isotopic mass is 314.147034 Da .


Chemical Reactions Analysis

Tolnaftate undergoes acid and alkali hydrolysis, oxidation, photo degradation and thermal degradation . Major base and oxidative degradation products were identified and characterized by liquid chromatography–electrospray ionization mass spectrometry .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in acetonitrile, DMSO, and methanol . The limit of detection and limit of quantitation were found to be 0.092 and 0.276 μg/mL, respectively .

Scientific Research Applications

  • Particle Growth Monitoring : A study by Gillespie, Halling, and Edwards (2011) explored the precipitation of Tolnaftate from low concentration solutions, highlighting the application of nanoparticle tracking analysis. This is relevant for high-throughput screening in early drug discovery (Gillespie, Halling, & Edwards, 2011).

  • Skin Flux Enhancement : Meier-Davis et al. (2012) researched the enhancement of Tolnaftate skin flux using the novel excipient DDAIP. This study is significant for improving drug delivery through the skin, particularly for treatments of fungal infections (Meier-Davis et al., 2012).

  • Ocular Anti-Aspergillus Activity : Aziz et al. (2022) focused on enhancing the ocular delivery of Tolnaftate for fungal keratitis treatment. They developed novel modified spanlastics for this purpose, showcasing a potential new application in ocular therapeutics (Aziz et al., 2022).

  • Chromatographic Determinations : Abdelaleem et al. (2019) developed stability-indicating HPTLC and RP-HPLC methods for determining Tolnaftate, its degradation products, and toxic impurities. This research is crucial for ensuring the quality and safety of pharmaceutical formulations containing Tolnaftate (Abdelaleem, Abdelrahman, Ali, & Emam, 2019).

  • Tolnaftate Proniosomes : Rao et al. (2016) investigated the formulation of Tolnaftate proniosomes as a transdermal drug delivery system, highlighting the potential for improved duration of action and reduced systemic absorption (Rao, Viswanath, Reddy, Fathima, Surekha, & Bhuvaneswari, 2016).

  • Luminescence Probe for Determination : Alarfaj and El-Tohamy (2016) developed a highly selective luminescence procedure for the determination of Tolnaftate in pharmaceuticals and biological fluids, showcasing an advanced analytical technique for drug monitoring (Alarfaj & El-Tohamy, 2016).

  • Supercritical Fluid Chromatography : Patil et al. (2000) employed supercritical fluid chromatography for the assay of Tolnaftate and its related impurities, offering a fast and efficient analytical method (Patil, Bhoir, Bhagwat, & Sundaresan, 2000).

Mechanism of Action

Target of Action

Tolnaftate-d7, like its parent compound Tolnaftate, is an antifungal agent . It is primarily active against dermatophytes such as Epidermophyton, Microsporum, Trichophyton species, and Malassezia furfur . The primary target of this compound is squalene epoxidase , an important enzyme in the biosynthetic pathway of ergosterol .

Mode of Action

This compound inhibits the activity of squalene epoxidase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting squalene epoxidase, this compound prevents the production of ergosterol, leading to a deficiency of ergosterol and an accumulation of squalene . This results in the distortion of the hyphae and stunted mycelial growth in susceptible organisms .

Biochemical Pathways

The inhibition of squalene epoxidase by this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to impaired cell function and growth . The accumulation of squalene, a precursor in the ergosterol biosynthesis pathway, further disrupts cellular processes .

Pharmacokinetics

As an antifungal agent, this compound is typically applied topically to treat various skin infections caused by fungi . The compound’s bioavailability would largely depend on its formulation and the method of application.

Result of Action

The inhibition of squalene epoxidase by this compound leads to a deficiency of ergosterol and an accumulation of squalene . This disrupts the integrity of the fungal cell membrane, leading to impaired cell function and growth . As a result, this compound effectively treats and prevents fungal infections.

Safety and Hazards

Tolnaftate-d7 causes serious eye irritation . It is very toxic to aquatic life and is toxic to aquatic life with long-lasting effects . It is recommended to wash hands and face thoroughly after handling, avoid release to the environment, and wear protective gloves/protective clothing/eye protection .

Future Directions

Tolnaftate-d7 shows promising potential as an alternative and effective approach for managing fungal infections . It provides a platform for future clinical studies and potential translation to commercial pharmaceutical products .

Biochemical Analysis

Biochemical Properties

Tolnaftate-d7 plays a significant role in biochemical reactions, particularly in the study of fungal infections. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the enzyme squalene epoxidase. This enzyme is crucial in the biosynthetic pathway of ergosterol, an essential component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In fungal cells, it disrupts cell function by inhibiting ergosterol biosynthesis, which is vital for maintaining cell membrane integrity. This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, resulting in increased membrane permeability and cellular disorganization . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the lipid composition of cell membranes.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of squalene to 2,3-oxidosqualene, a precursor of ergosterol . This inhibition leads to the accumulation of squalene and a reduction in ergosterol levels, compromising the integrity of the fungal cell membrane. Additionally, this compound may distort the hyphae and stunt mycelial growth in susceptible fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s potency may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including skin irritation and allergic reactions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antifungal activity, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a crucial role in the conversion of squalene to ergosterol . The inhibition of this enzyme by this compound disrupts the normal metabolic flux, leading to the accumulation of squalene and a reduction in ergosterol levels. This disruption affects the overall metabolic balance within fungal cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is primarily transported across cell membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cell, this compound can accumulate in the lipid bilayer of cell membranes, where it exerts its antifungal effects. The distribution of this compound within tissues is dependent on its solubility and affinity for lipid-rich environments.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cell membrane and associated structures. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it interacts with squalene epoxidase and other membrane-bound enzymes . This localization is crucial for its antifungal activity, as it enables this compound to effectively inhibit ergosterol biosynthesis and disrupt fungal cell membrane integrity.

Properties

IUPAC Name

O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNMLFNXJSCDI-BTSZWIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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